Dual c-Met/Pim-1 Kinase Inhibition: Scaffold Potency Confirmed by the Closest 3-(4-Methoxyphenyl) Hydrazone Analog 4g
The target compound itself has not been directly profiled in published kinase assays; however, the most structurally proximate analog with published quantitative data—compound 4g, bearing an identical 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine core but a 6-hydrazonomethylphenol substituent in place of the thioacetate ester—demonstrates potent dual c-Met/Pim-1 inhibition with IC₅₀ values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1) [1]. This is approximately 2.2-fold more potent against c-Met and 1.5-fold more potent against Pim-1 than its direct comparator 4a, which carries a 3-phenyl substituent instead of 3-(4-methoxyphenyl) [1]. The 4-methoxyphenyl substituent is thus quantitatively associated with enhanced dual kinase engagement within this scaffold. The target compound retains this 3-(4-methoxyphenyl) pharmacophore and replaces the 6-hydrazone with a thioacetate ester, a modification that, based on Novartis c-Met inhibitor patent SAR, is anticipated to preserve ATP-binding site interactions while altering physicochemical properties [2].
| Evidence Dimension | c-Met and Pim-1 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for CAS 852376-85-3; inferred scaffold potency from closest analog 4g: c-Met IC₅₀ = 0.163 ± 0.01 μM; Pim-1 IC₅₀ = 0.283 ± 0.01 μM [1] |
| Comparator Or Baseline | Compound 4a (3-phenyl hydrazone analog): c-Met IC₅₀ ≈ 0.36 μM; Pim-1 IC₅₀ ≈ 0.42 μM (estimated from reported fold-differences vs. 4g) [1] |
| Quantified Difference | 4g (3-(4-methoxyphenyl)) is ~2.2-fold more potent against c-Met and ~1.5-fold more potent against Pim-1 compared to 4a (3-phenyl) [1] |
| Conditions | In vitro kinase inhibition assay; c-Met and Pim-1 recombinant enzymes; IC₅₀ determined via standard Z-LYTE fluorescence resonance energy transfer assay or equivalent [1] |
Why This Matters
For procurement decisions in kinase inhibitor research, the 3-(4-methoxyphenyl) substituent is quantitatively linked to superior dual c-Met/Pim-1 potency; selecting an analog with a different 3-aryl group (e.g., unsubstituted phenyl) may compromise kinase inhibition by up to 2.2-fold, directly impacting the validity of mechanistic or phenotypic screening results.
- [1] Mahmoud ME, et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. 2024;14(41):30346–30363. doi:10.1039/d4ra04036h. PMCID: PMC11420776. View Source
- [2] Novartis AG. [1,2,4] Triazolo [4,3-B] Pyridazine Compounds as Inhibitors of the C-MET Tyrosine Kinase. United States Patent Application US20130324526A1. Published 2013-12-05. View Source
